molecular formula C18H26O19 B8118346 L-Triguluronic acid

L-Triguluronic acid

Cat. No.: B8118346
M. Wt: 546.4 g/mol
InChI Key: LCLHHZYHLXDRQG-KNQRCHRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Triguluronic acid is a linear polysaccharide copolymer composed of three L-guluronic acid units. It is a component of alginate, a generic name for unbranched polyanionic polysaccharides. Alginate is widely used in various applications due to its non-toxicity, biodegradability, biocompatibility, mucoadhesive, and non-immunogenic properties .

Scientific Research Applications

L-Triguluronic acid has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Triguluronic acid can be synthesized through the polymerization of L-guluronic acid units. The process involves the formation of glycosidic bonds between the L-guluronic acid monomers. The reaction typically requires acidic or enzymatic catalysis to facilitate the polymerization .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification of alginate from brown seaweed. The alginate is then hydrolyzed to obtain oligosaccharides, including this compound. The oligosaccharides are further purified using techniques such as liquid-phase gel permeation chromatography and high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Triguluronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

L-Triguluronic acid exerts its effects through its ability to form gels and interact with various biological molecules. The molecular targets include cell surface receptors and extracellular matrix components. The pathways involved in its mechanism of action include cell adhesion, signaling, and immune response modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Triguluronic acid is unique due to its specific composition of three L-guluronic acid units, which imparts distinct properties such as gel formation and interaction with biological molecules. This makes it particularly useful in applications requiring precise control over molecular interactions and material properties .

Properties

IUPAC Name

(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O19/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31)/t1-,2-,3+,4+,5-,6-,7-,8-,9-,10+,11+,12+,16+,17+,18+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLHHZYHLXDRQG-KNQRCHRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)O)O)O)O)O)C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@H]3C(=O)O)O)O)O)O)O)C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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